molecular formula C8H13NO B1279298 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] CAS No. 41353-91-7

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Numéro de catalogue: B1279298
Numéro CAS: 41353-91-7
Poids moléculaire: 139.19 g/mol
Clé InChI: TYCHQBRUARUTCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (SABO) is a cyclic organic compound with a molecular formula of C7H14O. It belongs to the class of bicyclic compounds, which are characterized by their ring-like structure. SABO has been studied extensively for its potential applications in chemical synthesis, drug discovery, and biochemistry.

Applications De Recherche Scientifique

Intermédiaire dans la préparation de la Céviméline

Le chlorhydrate de Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] est utilisé comme intermédiaire dans la préparation de la céviméline . La céviméline est un médicament utilisé pour traiter la sécheresse buccale chez les personnes atteintes du syndrome de Sjögren.

Hétérocycles azotés dans la découverte de médicaments

Le système 2-azabicyclo[3.2.1]octane, qui est similaire à la structure du Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], a un potentiel significatif dans le domaine de la découverte de médicaments . Ce noyau a été utilisé comme intermédiaire synthétique clé dans plusieurs synthèses totales .

Agoniste du récepteur nicotinique de l'acétylcholine alpha 7

Le Spiro[1-azabicyclo[2.2.2]octane-3,5’-oxazolidin-2’-one], un analogue conformationnellement restreint de l'acétylcholine, est un agoniste complet hautement sélectif du récepteur nicotinique de l'acétylcholine alpha 7 . Cela suggère que le Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] pourrait potentiellement être utilisé dans le développement de médicaments ciblant ce récepteur.

Valorisation de la biomasse

Des recherches ont été menées sur la valorisation de composés dérivés de la biomasse par des transformations photochimiques . Bien que ces recherches n'impliquent pas directement le Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], elles suggèrent des applications potentielles dans le domaine de la chimie verte et du développement durable.

Réactions catalysées par le palladium des aziridines

Des recherches sont également menées sur les réactions catalysées par le palladium des aziridines . Compte tenu des similitudes structurales entre les aziridines et le Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], il pourrait y avoir des applications potentielles dans ce domaine.

Chimie organique synthétique

La structure unique du Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] et de ses analogues en fait des cibles intéressantes en chimie organique synthétique . Ils peuvent être utilisés pour explorer de nouvelles méthodologies synthétiques et contribuer à la synthèse de molécules bioactives .

Analyse Biochimique

Biochemical Properties

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with nicotinic acetylcholine receptors, particularly the alpha 7 subtype . The interaction with these receptors is crucial for modulating neurotransmission, cognition, and sensory gating. The binding of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] to the alpha 7 nicotinic acetylcholine receptor results in the activation of the receptor, leading to downstream signaling events that influence cellular function.

Cellular Effects

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] has been shown to affect various types of cells and cellular processes. In neuronal cells, this compound modulates neurotransmission by activating nicotinic acetylcholine receptors . This activation influences cell signaling pathways, gene expression, and cellular metabolism. Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] has been observed to have cytotoxic effects on certain tumor cell lines, such as glioblastoma, medulloblastoma, and hepatocellular carcinoma . These effects are likely due to the compound’s ability to interfere with cellular signaling pathways that regulate cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] involves its binding to nicotinic acetylcholine receptors, particularly the alpha 7 subtype . This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling events. These events include the activation of various kinases and transcription factors, resulting in changes in gene expression and cellular function. Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] may inhibit or activate other enzymes involved in cellular metabolism, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained activation of nicotinic acetylcholine receptors, leading to prolonged changes in cellular signaling and gene expression.

Dosage Effects in Animal Models

The effects of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] vary with different dosages in animal models. At low doses, the compound has been shown to activate nicotinic acetylcholine receptors without causing significant adverse effects . At higher doses, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] can induce toxic effects, including neurotoxicity and cytotoxicity . These effects are likely due to the overstimulation of nicotinic acetylcholine receptors and the disruption of cellular signaling pathways.

Metabolic Pathways

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with nicotinic acetylcholine receptors influences metabolic flux and metabolite levels . Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] may be metabolized by enzymes involved in the detoxification of xenobiotics, further affecting its activity and stability in biological systems.

Transport and Distribution

The transport and distribution of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] within cells and tissues are mediated by various transporters and binding proteins . The compound’s interaction with nicotinic acetylcholine receptors facilitates its localization to specific cellular compartments, where it can exert its effects. Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] may accumulate in certain tissues, leading to prolonged activation of cellular signaling pathways.

Subcellular Localization

The subcellular localization of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s interaction with nicotinic acetylcholine receptors results in its localization to the plasma membrane, where it can activate the receptors and initiate downstream signaling events. Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] may be transported to other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and function.

Propriétés

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCHQBRUARUTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437958
Record name Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41353-91-7
Record name Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2, mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65-70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 mL), and the resulting solution was extracted with chloroform (3×200 mL). The chloroform extracts were combined, and back-extracted with water (4×200 mL). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 mL) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 mL, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 mL) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 mL). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M-H])+, 15).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.05 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2, mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65-70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 mL), and the resulting solution was extracted with chloroform (3×200 mL). The chloroform extracts were combined, and back-extracted with water (4×200 mL). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[l-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 mL) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 mL, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 mL) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 mL). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M-H]+, 15).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.05 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2 mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (II) (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65–70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 ml), and the resulting solution was extracted with chloroform (3×200 ml). The chloroform extracts were combined, and back-extracted with water (4×200 ml). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 ml) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 ml, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 ml) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 ml). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (II) (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M−H]+, 15).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.05 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.